molecular formula C18H13NO B13772785 7-methylnaphtho[1,2-b]quinolin-9-ol CAS No. 86538-44-5

7-methylnaphtho[1,2-b]quinolin-9-ol

Katalognummer: B13772785
CAS-Nummer: 86538-44-5
Molekulargewicht: 259.3 g/mol
InChI-Schlüssel: AOHULHDCZSJJGJ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

7-methylnaphtho[1,2-b]quinolin-9-ol is a complex organic compound with a unique structure that combines a naphthalene ring with a quinoline moiety. This compound is of significant interest in various fields of scientific research due to its potential biological activities and applications in medicinal chemistry .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 7-methylnaphtho[1,2-b]quinolin-9-ol typically involves the condensation of aniline derivatives with ketones or aldehydes. One common method includes the use of 2-styrylanilines as starting materials, which undergo condensation with aldehydes to form the quinoline structure . Another approach involves the oxidative cyclization of 2-methylbenzothiazoles or 2-methylquinolines with 2-styrylanilines, catalyzed by CuCl2·2H2O .

Industrial Production Methods

Industrial production of quinoline derivatives, including this compound, often employs green and sustainable methods. These methods include microwave-assisted synthesis, solvent-free reactions, and the use of recyclable catalysts . These approaches not only enhance the efficiency of the synthesis but also reduce the environmental impact.

Analyse Chemischer Reaktionen

Types of Reactions

7-methylnaphtho[1,2-b]quinolin-9-ol undergoes various chemical reactions, including:

    Oxidation: This reaction typically involves the use of oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Common reducing agents include sodium borohydride or lithium aluminum hydride.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur, often using reagents like halogens or alkylating agents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Halogens (e.g., chlorine, bromine) in the presence of a catalyst.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline N-oxides, while reduction can produce dihydroquinolines .

Wissenschaftliche Forschungsanwendungen

7-methylnaphtho[1,2-b]quinolin-9-ol has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its ability to interact with various biological targets.

    Industry: Utilized in the development of dyes, pigments, and other industrial chemicals

Wirkmechanismus

The mechanism of action of 7-methylnaphtho[1,2-b]quinolin-9-ol involves its interaction with specific molecular targets and pathways. It can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

7-methylnaphtho[1,2-b]quinolin-9-ol is unique due to its combined naphthalene and quinoline structure, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .

Eigenschaften

CAS-Nummer

86538-44-5

Molekularformel

C18H13NO

Molekulargewicht

259.3 g/mol

IUPAC-Name

7-methylnaphtho[1,2-b]quinolin-9-ol

InChI

InChI=1S/C18H13NO/c1-11-14-8-6-12-4-2-3-5-15(12)18(14)19-17-9-7-13(20)10-16(11)17/h2-10,20H,1H3

InChI-Schlüssel

AOHULHDCZSJJGJ-UHFFFAOYSA-N

Kanonische SMILES

CC1=C2C=CC3=CC=CC=C3C2=NC4=C1C=C(C=C4)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.